molecular formula C11H24O2Si B14260192 Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy- CAS No. 148913-88-6

Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy-

Cat. No.: B14260192
CAS No.: 148913-88-6
M. Wt: 216.39 g/mol
InChI Key: VMDQOUFBCDKESZ-UHFFFAOYSA-N
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Description

Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy-: is an organosilicon compound characterized by the presence of a cyclopentyl group, a tert-butyl group, and two methoxy groups attached to a silicon atom. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy- typically involves the reaction of cyclopentylmagnesium bromide with tert-butylchlorosilane, followed by the introduction of methoxy groups through a methanolysis reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form silanol groups.

    Reduction: The silicon atom can be reduced to form silane derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or ozone can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are used under controlled conditions.

Major Products:

    Oxidation: Formation of silanol derivatives.

    Reduction: Formation of silane derivatives.

    Substitution: Formation of various substituted silanes depending on the reagents used.

Scientific Research Applications

Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy- involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable covalent bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex structures. The methoxy groups enhance the compound’s reactivity by providing sites for further chemical modification.

Comparison with Similar Compounds

  • Silane, cyclopentyl(1,1-dimethylethoxy)dimethoxy-
  • Silane, cyclopentyl(1,1-dimethylethyl)trimethoxy-

Comparison: Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy- is unique due to its specific combination of cyclopentyl and tert-butyl groups, which impart distinct steric and electronic properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for specialized applications in various fields.

Properties

CAS No.

148913-88-6

Molecular Formula

C11H24O2Si

Molecular Weight

216.39 g/mol

IUPAC Name

tert-butyl-cyclopentyl-dimethoxysilane

InChI

InChI=1S/C11H24O2Si/c1-11(2,3)14(12-4,13-5)10-8-6-7-9-10/h10H,6-9H2,1-5H3

InChI Key

VMDQOUFBCDKESZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1CCCC1)(OC)OC

Origin of Product

United States

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